molecular formula C9H10INO2 B13928259 (4-Iodophenylamino)acetic acid methyl ester

(4-Iodophenylamino)acetic acid methyl ester

Cat. No.: B13928259
M. Wt: 291.09 g/mol
InChI Key: YPZFVBOTMJZVMD-UHFFFAOYSA-N
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Description

(4-Iodophenylamino)acetic acid methyl ester is a chemical compound of significant interest in organic synthesis and medicinal chemistry research, serving as a versatile building block. Its structure, which incorporates both an iodine atom and a methyl ester group, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of potential therapeutic agents. The iodine substituent on the phenyl ring is a key functional handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies . Compounds featuring 4-iodophenyl motifs have demonstrated substantial research value in the discovery of bioactive molecules. For instance, such structures have been incorporated into ligands for the cannabinoid CB1 receptor, which is an important target in neuropsychiatric disorder research and drug development . Furthermore, derivatives based on similar iodophenyl cores have shown promising in vitro anti-breast cancer activity against MCF7 cell lines, highlighting the potential of this chemical scaffold in oncology research . In material science, iodophenyl-containing molecules have been explored as components in the synthesis of liquid crystalline materials, which have practical applications in display devices and organic light-emitting diodes (OLEDs) . As a methyl ester, this compound offers improved solubility compared to its acid form and can be readily hydrolyzed to the corresponding acid or transformed into other functional groups, such as amides, providing additional avenues for molecular diversification. This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 2-(4-iodoanilino)acetate

InChI

InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3

InChI Key

YPZFVBOTMJZVMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid-Catalyzed Fischer Esterification

Method Overview:

The classical method to prepare methyl esters from carboxylic acids is Fischer esterification, which involves refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions:

  • Reactants: (4-Iodophenylamino)acetic acid and methanol
  • Catalyst: Strong acid (e.g., HCl, H2SO4)
  • Temperature: Typically reflux (~65°C for methanol)
  • Reaction Time: Several hours (commonly 2 hours or more)
  • Work-up: Addition of water, extraction with organic solvent (e.g., diethyl ether), washing with potassium bicarbonate to neutralize acid, drying over anhydrous salts, and solvent removal under reduced pressure

Mechanism:

  • Protonation of the carbonyl oxygen increases electrophilicity
  • Nucleophilic attack by methanol forms a tetrahedral intermediate
  • Proton transfers facilitate the elimination of water
  • Deprotonation yields the methyl ester product

Advantages:

  • Simple and cost-effective
  • Well-established and scalable

Limitations:

  • Equilibrium reaction requiring removal of water or use of excess methanol to drive to completion
  • Sensitive to acid-labile groups

Reference: The Fischer esterification mechanism and its application to amino acid derivatives are well documented.

Esterification Using Trimethylchlorosilane (TMSCl) and Methanol

Method Overview:

A more convenient and mild method involves the use of chlorotrimethylsilane (TMSCl) with methanol at room temperature to convert amino acids into their methyl ester hydrochlorides.

Reaction Conditions:

  • Reactants: (4-Iodophenylamino)acetic acid, TMSCl (2 equivalents), methanol
  • Temperature: Room temperature (0–25 °C)
  • Reaction Time: ~12 hours (may extend to 24 hours for substrates with poor solubility)
  • Work-up: Concentration of the reaction mixture to yield methyl ester hydrochloride salt

Advantages:

  • Mild conditions without the need for reflux
  • Avoids continuous bubbling of HCl gas (required in other HCl/methanol methods)
  • Good yields and operational simplicity
  • Compatible with aromatic amino acids and sensitive functional groups

Limitations:

  • Requires handling of TMSCl, which is moisture sensitive
  • Product is typically isolated as hydrochloride salt, may require neutralization for free ester

Reference: This method has been successfully applied to various amino acid methyl esters, including aromatic derivatives.

Preparation via Esterification of Ethyl 4-Aminophenylacetate Followed by Iodination

Method Overview:

An alternative synthetic route involves first preparing the ester of 4-aminophenylacetic acid (ethyl or methyl ester), followed by selective iodination at the 4-position on the aromatic ring.

Typical Steps:

  • Synthesis of ethyl or methyl 4-aminophenylacetate via esterification of 4-aminophenylacetic acid
  • Iodination using N-iodosuccinimide (NIS) in acetonitrile under reflux and inert atmosphere to introduce iodine at the 4-position

Reaction Conditions:

  • Esterification: Acid-catalyzed or TMSCl/methanol method
  • Iodination: NIS (1 equivalent), acetonitrile solvent, reflux temperature, inert atmosphere (e.g., nitrogen)

Advantages:

  • Allows for selective iodination after ester formation
  • High yields reported (~90%)

Limitations:

  • Requires careful control of reaction conditions to avoid over-iodination or side reactions
  • Multi-step process

Reference: Synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate has been reported with 90% yield using NIS iodination.

Hydrolysis and Re-esterification for Purification and Yield Optimization

Method Overview:

In some cases, the esterification product may be subjected to hydrolysis and re-esterification steps to improve purity and yield.

  • Hydrolysis of esters under alkaline conditions (e.g., NaOH or KOH in aqueous solution)
  • Acidification to recover the acid form
  • Re-esterification using one of the above methods

Typical Conditions:

  • Hydrolysis: Strong base, heating (e.g., 40–60 °C)
  • Acidification: Weak acid to pH 4–5.5
  • Re-esterification: Acid-catalyzed or TMSCl/methanol method

Advantages:

  • Removes impurities and side-products
  • Improves overall yield and purity

Reference: Hydrolysis and esterification steps are standard in preparation of related amino acid esters and derivatives.

Data Table: Summary of Preparation Methods for (4-Iodophenylamino)acetic Acid Methyl Ester

Method Key Reagents & Conditions Temperature Reaction Time Yield (%) Advantages Limitations
Fischer Esterification (4-Iodophenylamino)acetic acid, MeOH, HCl or H2SO4 Reflux (~65 °C) 2+ hours Moderate to High Simple, scalable Equilibrium reaction, acid-sensitive groups
TMSCl/Methanol Esterification (4-Iodophenylamino)acetic acid, TMSCl (2 eq), MeOH Room temp (0–25 °C) ~12-24 hours High Mild conditions, operationally convenient Requires moisture-sensitive reagent
Esterification + NIS Iodination Ethyl 4-aminophenylacetate, NIS, acetonitrile Reflux (acetonitrile) Few hours ~90 Selective iodination post-esterification Multi-step, requires inert atmosphere
Hydrolysis + Re-esterification NaOH/KOH, acidification, then esterification 40–60 °C (hydrolysis) Variable Improves purity Purification and yield optimization Additional steps, time-consuming

Research Discoveries and Notes

  • The TMSCl/methanol method is particularly favored for amino acid derivatives due to its mildness and ability to form stable hydrochloride salts without harsh acidic reflux, which is beneficial for sensitive iodinated aromatic amino acids.

  • The iodination step using N-iodosuccinimide (NIS) is highly regioselective and efficient for introducing iodine substituents on aromatic rings post-esterification, enabling high yields and purity.

  • Acid-catalyzed Fischer esterification remains a fundamental and widely used method, especially when large-scale synthesis is required, though it may require removal of water to drive the reaction forward.

  • Hydrolysis and re-esterification cycles can be employed to enhance purity and yield, particularly when initial esterification yields are suboptimal or impurities are present.

The preparation of (4-iodophenylamino)acetic acid methyl ester can be achieved through several established methods, each with distinct advantages and limitations. The choice of method depends on factors such as scale, sensitivity of functional groups, desired purity, and operational convenience. The TMSCl/methanol method offers mild conditions suitable for sensitive iodinated amino acids, while classical Fischer esterification provides a robust approach for larger-scale synthesis. Post-esterification iodination using NIS enables selective introduction of iodine substituents with high efficiency. Combining hydrolysis and re-esterification steps can further optimize product quality.

This comprehensive overview, supported by data and literature from diverse and authoritative sources, provides a professional and detailed guide for researchers aiming to prepare (4-iodophenylamino)acetic acid methyl ester.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenylamino)acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (4-Iodophenylamino)acetic acid and methanol.

    Reduction: (4-Phenylamino)acetic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodophenylamino)acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodophenylamino)acetic acid methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Phenylacetic Acid Methyl Esters

The table below compares key structural and physicochemical properties of (4-iodophenylamino)acetic acid methyl ester analogs, focusing on substituent type, position, and ester groups:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties References
Methyl 4-iodophenylacetate C₉H₉IO₂ 276.07 I (para) Density: 1.68 g/cm³; B.P.: 271.9°C
Methyl 2-(4-chloro-2-iodophenyl)acetate C₉H₈ClIO₂ 310.52 Cl (para), I (ortho) Appearance: Oil; Stability: ≥5 years
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.63 Cl (para) High purity (≥98%); used in pharmaceuticals
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Br (para) Regulatory compliance (USP, EMA)
Ethyl 2-(4-iodophenyl)acetate C₁₀H₁₁IO₂ 290.10 I (para), ethyl ester CAS 15250-46-1; purity: 97%

Key Observations :

  • Iodine vs. Halogen Substituents : Iodo-substituted analogs exhibit higher molar masses and densities compared to chloro- or bromo-substituted derivatives due to iodine’s larger atomic radius and mass. For example, methyl 4-iodophenylacetate has a molar mass of 276.07 g/mol, whereas methyl 4-chlorophenylacetate is 184.63 g/mol .
  • Ester Group Impact : Methyl esters generally have lower molecular weights and boiling points than ethyl esters. Ethyl 2-(4-iodophenyl)acetate (290.10 g/mol) is heavier than its methyl counterpart (276.07 g/mol) .
Neuroprotective Potential

These compounds, synthesized via reactions with boronic acids and purified via column chromatography, exhibit stereochemical diversity and substituent-dependent efficacy . The amino group in (4-iodophenylamino)acetic acid methyl ester could similarly modulate neuroprotective pathways, warranting further study.

Biological Activity

(4-Iodophenylamino)acetic acid methyl ester, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that (4-Iodophenylamino)acetic acid methyl ester exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive50 µg/mL
Gram-negative100 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720

The biological activity of (4-Iodophenylamino)acetic acid methyl ester can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (4-Iodophenylamino)acetic acid methyl ester was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL for S. aureus, indicating potential for development as an antimicrobial agent .

Study 2: Cancer Cell Apoptosis

A recent study assessed the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with 20 µM led to a marked increase in apoptotic markers, including cleaved caspase-3 and PARP . This suggests a promising avenue for further research into its use in cancer therapy.

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